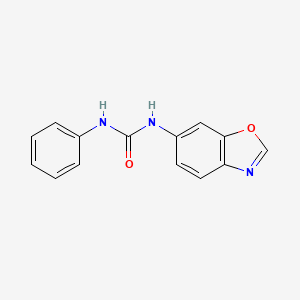
1-(2-Hydroxy-2-phenylethyl)-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-2-phenylethyl)-3-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hydroxy group and a phenylethyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea typically involves the reaction of 2-phenylethanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5CH2CH2OH+CH3NCO→C6H5CH2CH2NHCONHCH3
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction. The reaction mixture is typically heated to a specific temperature to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxy-2-phenylethyl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the urea moiety.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-oxo-2-phenylethyl)-3-methylurea.
Reduction: Formation of 1-(2-hydroxy-2-phenylethyl)-3-methylamine.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-2-phenylethyl)-3-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea involves its interaction with specific molecular targets. The hydroxy group and the urea moiety play crucial roles in binding to these targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-2-phenylethyl)-3-methylurea can be compared with other similar compounds such as:
1-(2-Hydroxy-2-phenylethyl)-3-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Hydroxy-2-phenylethyl)-3-phenylurea: Contains a phenyl group instead of a methyl group.
1-(2-Hydroxy-2-phenylethyl)-3-butylurea: Contains a butyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11-10(14)12-7-9(13)8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKONNXSUJUWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2837448.png)
![8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2837449.png)
![1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B2837451.png)
![5-Bromo-2-{[1-(2-phenylethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2837452.png)
![N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2837454.png)
![1-[Tert-butyl(prop-2-YN-1-YL)amino]-3,3-dimethylbutan-2-one hydrochloride](/img/structure/B2837455.png)
![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}(phenylsulfonyl)azanide](/img/structure/B2837457.png)
![4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride](/img/new.no-structure.jpg)
![2-[(2,5-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2837459.png)
![2-(4-Chlorophenoxy)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide](/img/structure/B2837461.png)

![1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2837463.png)
